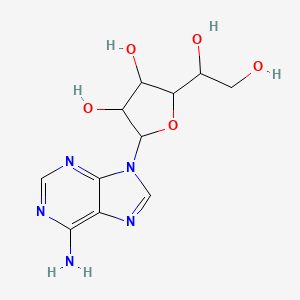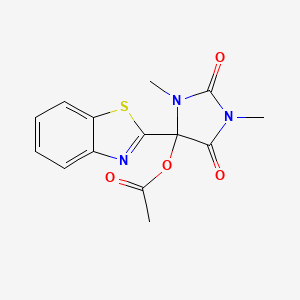
4-(1,3-Benzothiazol-2-yl)-1,3-dimethyl-2,5-dioxoimidazolidin-4-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,3-Benzothiazol-2-yl)-1,3-dimethyl-2,5-dioxoimidazolidin-4-yl acetate is a complex organic compound that features a benzothiazole ring fused with an imidazolidinone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Benzothiazol-2-yl)-1,3-dimethyl-2,5-dioxoimidazolidin-4-yl acetate typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization reactions. Common synthetic methods include:
Microwave Irradiation: This method accelerates the reaction process and improves yields.
One-Pot Multicomponent Reactions: These reactions are efficient and reduce the need for multiple purification steps.
Molecular Hybridization Techniques: These techniques combine different molecular fragments to create the desired compound
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
4-(1,3-Benzothiazol-2-yl)-1,3-dimethyl-2,5-dioxoimidazolidin-4-yl acetate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Applications De Recherche Scientifique
4-(1,3-Benzothiazol-2-yl)-1,3-dimethyl-2,5-dioxoimidazolidin-4-yl acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-bacterial activities.
Mécanisme D'action
The mechanism of action of 4-(1,3-Benzothiazol-2-yl)-1,3-dimethyl-2,5-dioxoimidazolidin-4-yl acetate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to its diverse range of effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiazole Derivatives: Such as 2-aminobenzothiazole and 2-mercaptobenzothiazole.
Imidazolidinone Derivatives: Such as 1,3-dimethyl-2-imidazolidinone.
Uniqueness
4-(1,3-Benzothiazol-2-yl)-1,3-dimethyl-2,5-dioxoimidazolidin-4-yl acetate is unique due to its combined benzothiazole and imidazolidinone structures, which confer specific chemical and biological properties. This combination allows for a broader range of applications compared to compounds with only one of these structures .
Propriétés
Numéro CAS |
62564-62-9 |
|---|---|
Formule moléculaire |
C14H13N3O4S |
Poids moléculaire |
319.34 g/mol |
Nom IUPAC |
[4-(1,3-benzothiazol-2-yl)-1,3-dimethyl-2,5-dioxoimidazolidin-4-yl] acetate |
InChI |
InChI=1S/C14H13N3O4S/c1-8(18)21-14(12(19)16(2)13(20)17(14)3)11-15-9-6-4-5-7-10(9)22-11/h4-7H,1-3H3 |
Clé InChI |
SHHVNEFMCGSJPC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1(C(=O)N(C(=O)N1C)C)C2=NC3=CC=CC=C3S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


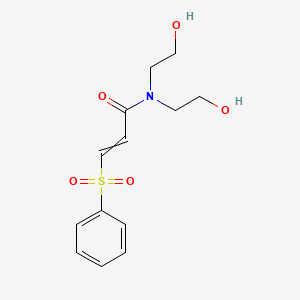
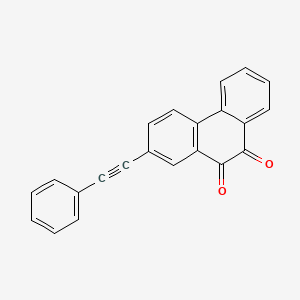
![4,4'-[Ethane-1,2-diylbis(methylazanediyl)]bis(4-oxobutanoic acid)](/img/structure/B14513665.png)

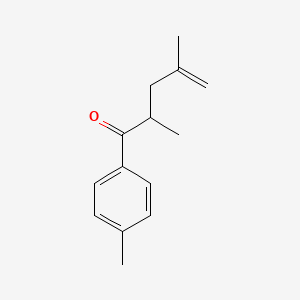

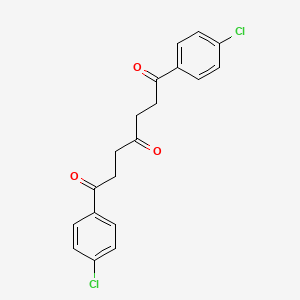


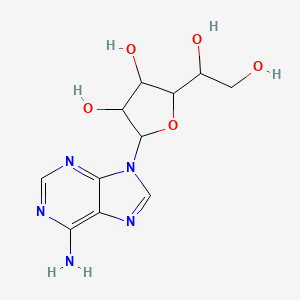
![2-[(Methylsulfanyl)methoxy]naphthalene](/img/structure/B14513732.png)


